5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide
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Overview
Description
5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide is a heterocyclic compound that features a thiazepane ring fused with a pyridine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide typically involves the formation of the thiazepane ring followed by the introduction of the pyridine moiety. One common method includes the cyclization of appropriate precursors under specific conditions to form the thiazepane ring, which is then functionalized to introduce the pyridine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: It may be investigated for its therapeutic potential in treating various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds also feature a nitrogen-containing ring and have been studied for their biological activities.
Indole derivatives: These compounds contain a fused ring system similar to the thiazepane-pyridine structure and have diverse biological applications.
Uniqueness
5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide is unique due to its specific ring structure and the presence of both a thiazepane and a pyridine moiety. This combination of features may confer unique biological activities and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
5-oxo-N-(2-pyridin-4-ylethyl)-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c17-12-4-8-19-9-11(16-12)13(18)15-7-3-10-1-5-14-6-2-10/h1-2,5-6,11H,3-4,7-9H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFRTUVZBGHGTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NCCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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